Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter) and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes the type and number of atoms, the arrangement of atoms, and the type of bonds between the atoms.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound can undergo. It includes the reactants, products, conditions, and catalysts of the reactions.Physical And Chemical Properties Analysis
This involves analyzing the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Scientific Research Applications
Synthesis of Heterocyclic Compounds
- The compound has been used as a versatile synthon for the preparation of polysubstituted heterocyclic systems, such as pyrroles, pyrimidines, pyrazoles, and isoxazoles, demonstrating its utility in creating complex molecular architectures for potential pharmaceutical applications (Pizzioli et al., 1998).
Antimicrobial Activity
- It has shown bactericidal effects against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella enteric, highlighting its potential as a lead compound for developing new antibiotics (Karai et al., 2017).
Novel Pathways to Heterocyclic Systems
- The research illustrates a simple new pathway to novel heterocyclic systems through diastereoselective synthesis, expanding the toolkit for synthetic chemists working on drug discovery and development (Uršič et al., 2009).
Aldose Reductase Inhibitors
- Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, synthesized from compounds like Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate, have been evaluated as aldose reductase inhibitors, indicating their potential for treating diabetic complications (Ali et al., 2012).
Synthesis of Oxazolo[4,5-c]quinoline Derivatives
- The transformation of Methyl 2-benzoylamino-2-oxobutanoate into methyl 2-arylamino-2-(benzoylamino)but-2-enoates and subsequent cyclization to oxazolo[4,5-c]quinoline derivatives underscores the compound's versatility in generating diverse heterocyclic structures with potential biological activity (Stanovnik et al., 2003).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on the potential future uses and developments related to the compound. It could include potential applications, areas of research, and improvements in synthesis methods.
Please consult with a qualified professional or refer to relevant academic resources for specific information on “Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate”.
properties
IUPAC Name |
methyl (3E)-2-benzamido-3-[(4-chlorophenyl)methoxyimino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-24-18(23)16(21-17(22)14-5-3-2-4-6-14)11-20-25-12-13-7-9-15(19)10-8-13/h2-11,16H,12H2,1H3,(H,21,22)/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKSEHXIEQAQOH-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=NOCC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(/C=N/OCC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzoylamino)-3-{[(4-chlorobenzyl)oxy]imino}propanoate |
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